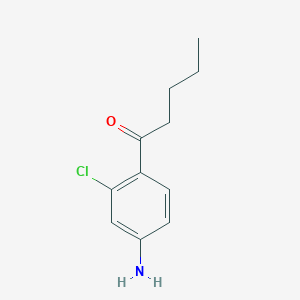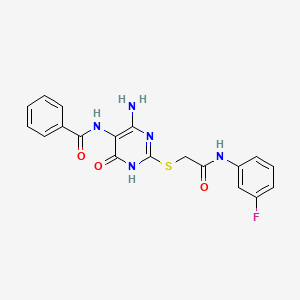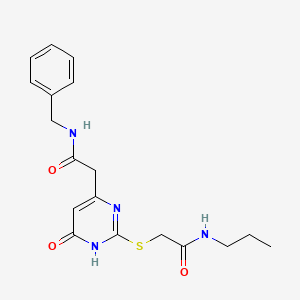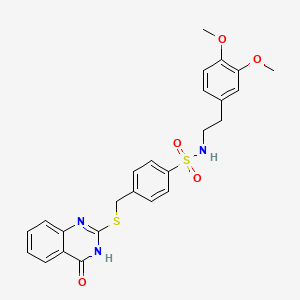![molecular formula C16H12F2N2O3 B3014970 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034491-83-1](/img/structure/B3014970.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative with a bifuran and a difluorophenyl group. Urea, also known as carbamide, is an organic compound with the formula CO(NH2)2 . Bifuran is a type of heterocyclic compound consisting of two furan rings, and difluorophenyl refers to a phenyl group with two fluorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bifuran and difluorophenyl groups. Urea itself has a planar structure with the carbonyl group (C=O) and two amine groups (-NH2) attached to the central carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can participate in a variety of reactions, including heteroarylation .Physical And Chemical Properties Analysis
Urea has a number of physical and chemical properties, including solubility in water, a specific gravity of 1.34, and a molecular weight of 60.06 grams . The properties of the specific compound you mentioned would likely vary based on the bifuran and difluorophenyl groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
The compound "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was synthesized by coupling purified furfural with urea. It exhibited broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, except Bacillus subtilis, indicating potential for medicinal applications and drug development (Donlawson et al., 2020).
Renewable Resource-Based Polymers
Research on renewable resources led to the synthesis of a crystalline polymer resin from 2,5-diformylfuran (DFF) and urea, showcasing the use of furan derivatives in creating sustainable materials (Amarasekara et al., 2009).
Nature of Urea-Fluoride Interaction
A study investigated the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer mechanisms. This research contributes to understanding the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).
Crystal Structure Analysis
The crystal structure of a related compound, "1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea," was analyzed to understand the molecular conformation and intermolecular hydrogen bonds. Such studies are crucial for the development of new materials and pharmaceuticals (Yan et al., 2007).
Antimicrobial Activity
The synthesis of "N-(4-Chloro-2-trifluoroactyl phenyl) - Aminothiazole Derivatives" from urea derivatives demonstrated significant antibacterial and antifungal activity. This highlights the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-14(23-10)13-5-2-8-22-13/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPAVUXROJRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B3014890.png)




![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)

![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)